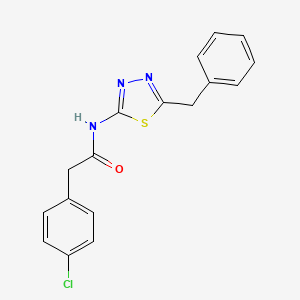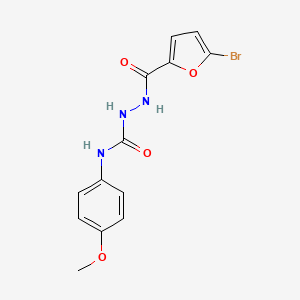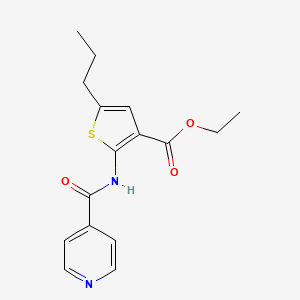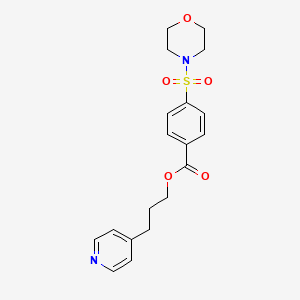
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
Descripción general
Descripción
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide, also known as BTA-EG6, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a thiadiazole-based compound that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.
Mecanismo De Acción
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme known as glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis, and its inhibition has been shown to have anti-tumor effects. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has also been shown to inhibit other enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has also been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is its specificity for GSK-3β, which makes it a useful tool for studying the role of this enzyme in various cellular processes. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is also relatively easy to synthesize and has good stability, which makes it a convenient compound for use in lab experiments. However, one limitation of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is its relatively low potency compared to other GSK-3β inhibitors, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide. One area of interest is the development of more potent analogs of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide that may have improved anti-cancer properties. Another area of interest is the investigation of the potential of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. In addition, further research is needed to fully understand the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide and its effects on various cellular processes.
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to have a variety of applications in scientific research, particularly in the areas of cancer biology and drug discovery. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to have antibacterial and antifungal properties, and it has been suggested that it may have potential as a new class of antimicrobial agents.
Propiedades
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-8-6-13(7-9-14)10-15(22)19-17-21-20-16(23-17)11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOZOXPSVSZGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756445.png)

![N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4756459.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4756461.png)
![N-allyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B4756464.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide](/img/structure/B4756473.png)
![N-[2-(aminocarbonyl)phenyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4756481.png)

![1-(2-methoxy-5-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4756492.png)
![N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B4756510.png)

![ethyl 2-{[2-cyano-3-(2,4-diethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4756537.png)

![7-(4-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4756546.png)